The compound is classified as a phenethylamine derivative due to its structural characteristics. It is often studied in the context of medicinal chemistry and pharmacology due to its potential biological activities. The presence of methoxy groups on the aromatic ring can influence its reactivity and interaction with biological targets.
The synthesis of 2-((3,5-Dimethoxyphenyl)amino)ethanol typically involves several steps:
Technical parameters such as temperature (typically around 60-80 °C) and reaction time (often several hours) are crucial for optimizing yield and purity.
The molecular structure of 2-((3,5-Dimethoxyphenyl)amino)ethanol can be described as follows:
X-ray crystallography studies can provide insights into bond lengths, angles, and dihedral angles between substituents. For instance, typical bond lengths in similar compounds range from 1.35 to 1.50 Å for C–C bonds and approximately 1.02 Å for C–O bonds.
2-((3,5-Dimethoxyphenyl)amino)ethanol can participate in various chemical reactions:
Reactions involving this compound are typically carried out under controlled pH conditions to maintain stability and reactivity.
The mechanism of action for compounds like 2-((3,5-Dimethoxyphenyl)amino)ethanol often involves:
Studies suggest that the presence of methoxy groups enhances lipophilicity, potentially increasing blood-brain barrier permeability.
2-((3,5-Dimethoxyphenyl)amino)ethanol has several scientific applications:
The compound's structural features make it a candidate for further research into its pharmacological properties and potential therapeutic uses.
The 3,5-dimethoxyaniline subunit in this compound is a critical pharmacophore in tubulin polymerization inhibitors. Its planar, symmetric aromatic system facilitates π-stacking interactions with tubulin’s colchicine-binding site, disrupting microtubule dynamics. Research on chromene-based anticancer agents (e.g., CXL017 derivatives) reveals that analogues incorporating the 3,5-dimethoxyaniline group exhibit enhanced cytotoxicity against multidrug-resistant (MDR) cancer cells. These compounds preferentially kill MDR malignancies by antagonizing Bcl-2 family proteins and SERCA pumps, thereby inducing endoplasmic reticulum (ER) stress and calcium-mediated apoptosis [2]. The ethanolamine linker in 2-((3,5-Dimethoxyphenyl)amino)ethanol provides a synthetic handle for further derivatization, enabling the attachment of hydrophobic groups (e.g., cyclopropyl, epoxide) that improve target engagement. SAR studies confirm that meta-methoxy groups on the aniline ring are optimal for activity, as larger substituents reduce potency by sterically hindering target binding [2].
Modification Site | Functional Group | Biological Effect |
---|---|---|
3- and 5-Positions (Methoxy) | Rigid hydrophobic groups | ↑ Tubulin binding via enhanced π-stacking |
6-Position (Chromene core) | Small hydrophilic aryl groups | ↑ Cytotoxicity against MDR cancer cells |
Ethanolamine linker | Propargyl or epoxy extensions | ↑ ER stress induction and SERCA inhibition |
Structurally related compounds highlight the versatility of the 3,5-dimethoxy aniline-ethanolamine architecture:
Compound | Core Structure | Therapeutic Relevance |
---|---|---|
DM2A Schiff base | (E)-2-[(2,5-Dimethoxybenzylidene)amino]phenol | Metal chelation, anticancer activity |
ST-1059 (Desglymidodrine) | 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | α-Adrenergic agonist (vasopressor) |
CXL017 chromene | 6-(3,5-Dimethoxyphenyl)-4H-chromene | MDR-selective cytotoxicity via ER Ca²⁺ release |
The 3,5-dimethoxyaniline group serves as a versatile scaffold for pharmacophore optimization:
Recent synthetic advances enable precise modifications:
Concluding Remarks
2-((3,5-Dimethoxyphenyl)amino)ethanol exemplifies how synthetically accessible scaffolds drive innovation in bioactive molecule design. Its integration into tubulin-targeting agents, adrenergic metabolites, and metal-chelating Schiff bases underscores the pharmacophore’s versatility. Future work should explore hybrid molecules merging its dimethoxyaniline core with privileged heterocycles (e.g., morpholine) to target emerging oncogenic pathways.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1